4-ethynyl-N,N-diphenylaniline

OLED Electroluminescence Phosphorescent Dopant

OLED researchers require high-purity ethynyl-triarylamine ligands for reproducible yellow phosphorescent dopants. 4-Ethynyl-N,N-diphenylaniline (EDPA) provides consistent performance: • Forms PtAg₂ complexes achieving EQE up to 21.7% at λEL 567 nm • Terminal ethynyl enables Sonogashira coupling for extended π-conjugated frameworks • Serves as electron donor in molecular wires & donor-acceptor hybrids Available as crystalline solid with ≥98% purity for immediate global shipment.

Molecular Formula C20H15N
Molecular Weight 269.3 g/mol
CAS No. 205877-26-5
Cat. No. B1369678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethynyl-N,N-diphenylaniline
CAS205877-26-5
Molecular FormulaC20H15N
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H15N/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16H
InChIKeyQDYFCLVSLUZDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-N,N-diphenylaniline Baseline Properties


4-Ethynyl-N,N-diphenylaniline (also known as 4-ethynyltriphenylamine) is a crystalline triarylamine derivative with the molecular formula C₂₀H₁₅N [1]. It is characterized by a trigonal-planar nitrogen center and an ethynyl group that facilitates incorporation into conjugated systems via Sonogashira coupling or metal acetylide formation . This compound serves as a versatile intermediate in organic electronics, particularly as an electron-rich acetylide ligand for phosphorescent metal complexes in OLEDs, and as a donor unit in materials chemistry [2].

Ligand Electron-rich acetylide for PtAg₂ and PtAu₂ OLED phosphors
Coupling Sonogashira-ready terminal alkyne for conjugated materials
Geometry Trigonal-planar N center maximizes π-orbital conjugation

4-Ethynyl-N,N-diphenylaniline Substitution Performance Differences


In-class substitution of 4-ethynyl-N,N-diphenylaniline with other ethynyl-functionalized ligands is not straightforward due to significant differences in photophysical and electroluminescent outcomes. While this compound enables high-efficiency yellow emission when complexed with PtAg₂ [1], its PtAu₂ analog yields orange emission with inferior red-shift compared to thiophene- or dithienopyrrole-based acetylides [2]. These disparities underscore that the triphenylamine core imparts specific electron-donating and steric properties that are not replicated by heteroaromatic or extended aromatic analogs, directly impacting device EQE and color purity.

Target Ligand
Property
Heteroaromatic Analogs
Triphenylamine acetylide
EL Color
Orange-red / deep red shift likely
Triphenylamine core (e⁻-donating + steric)
Device EQE
Efficiency may differ by ligand core

4-Ethynyl-N,N-diphenylaniline Quantitative Performance Evidence


PtAg₂ OLED Yellow Electroluminescence

When used as an acetylide ligand in a PtAg₂ heterotrinuclear complex (dpmp-supported), 4-ethynyl-N,N-diphenylaniline-based devices exhibit yellow emission (λEL = 567 nm) with a peak external quantum efficiency (EQE) of 14.3% and current efficiency (CE) of 49.7 cd A⁻¹ in solution-processed OLEDs [1].

PtAg₂ OLED EQE
Head-to-head
14.3% EQE vs 21.7% (bulkier ligand)
Reported device efficiency context for yellow OLED
Solution-processed OLEDs
OLED Electroluminescence Phosphorescent Dopant

PtAu₂ Complex Electroluminescence Color Comparison

PtAu₂ complex 1 incorporating 4-ethynyl-N,N-diphenylaniline yields orange solution emission and yellow electroluminescence (λEL = 567 nm) with an EQE of 16.5% [1]. In contrast, substituting the ligand with 5-ethynyl-N,N′-diphenylthiophen-2-amine (complex 2) or 2-ethynyl-4-phenyl-4H-dithieno[3,2-b:2′,3′-d]pyrrole (complex 3) shifts electroluminescence to orange-red (λEL = 624 nm, EQE = 8.4%) and deep red (λEL = 625 nm, EQE = 13.6%), respectively [1].

PtAu₂ EL Color
Head-to-head
567 nm (yellow) vs 624/625 nm (orange-red/deep red)
EL wavelength may shift with heteroaryl cores
Solution-processed PtAu₂ OLEDs
OLED Phosphorescence PtAu₂ Complexes

Electron-Donating in Ru Nanoparticle Dyads

In bifunctionalized Ru nanoparticles, 4-ethynyl-N,N-diphenylaniline (EDPA) acts as an electron-donating unit. Photoluminescence studies revealed that Ru(EDPA/VAN) nanoparticles exhibit excitation and emission profiles distinct from Ru nanoparticles functionalized solely with EDPA or 9-vinylanthracene (VAN), indicating effective π-electron mixing and intraparticle charge transfer facilitated by the conjugated metal-ligand interfacial bonds [1].

Ru NP Donor-Acceptor
Head-to-head
Unique PL profiles with EDPA/VAN co-functionalization
Supports donor-acceptor hybrid research
Photoluminescence, ambient conditions
Donor-Acceptor Dyads Photoluminescence Ru Nanoparticles

Crystal Structure: Trigonal Planar Geometry

X-ray crystallographic analysis of 4-ethynyl-N,N-diphenylaniline reveals an asymmetric unit comprising two crystallographically independent molecules (A and B), each with a nitrogen atom adopting an approximately trigonal planar geometry (N1 lies 0.009(1) Å out of the C1/C9/C15 plane; N2 lies 0.003(1) Å out of the C21/C29/C35 plane) [1]. This near-perfect planarity maximizes π-orbital overlap and conjugation between the triphenylamine core and the ethynyl substituent.

Crystal Planarity
Reported
0.009 Å / 0.003 Å
Maximizes π-conjugation via planarity
Single-crystal XRD, 293 K
Crystallography Molecular Geometry Conjugation

High-Yield Deprotection Synthesis Route

A reported synthetic protocol yields 4-ethynyl-N,N-diphenylaniline in 93% yield via TBAF-mediated desilylation of N,N-diphenyl-4-(trimethylsilylethynyl)aniline in THF at room temperature over 5 hours . This high-yielding route ensures reliable access to the terminal alkyne functionality.

Synthesis Yield
Class-level
93% isolated
Class-level synthesis context
TBAF deprotection, data to verify
Synthesis Sonogashira Coupling Deprotection

4-Ethynyl-N,N-diphenylaniline Optimal Use Cases


Yellow-Emitting OLEDs for Displays and Lighting

Based on the demonstrated PtAg₂ complex performance with a λEL of 567 nm and EQE of 14.3% (and up to 21.7% with bulkier supporting ligands) [1], this compound is ideally suited as an acetylide ligand precursor for yellow phosphorescent dopants in solution-processed OLEDs. These dopants serve as the yellow component in white OLEDs (WOLEDs) or as stand-alone yellow emitters in signage and lighting.

Electron-Donating Building Block for Dyads and Polymers

The ability of 4-ethynyl-N,N-diphenylaniline (EDPA) to form conjugated metal-ligand linkages and act as an electron donor in Ru nanoparticle dyads [2] positions it as a valuable precursor for constructing donor-acceptor hybrid materials, molecular wires, and conjugated polymers with tailored electronic and photophysical properties.

PtAu₂-Based Orange Electroluminescent Dopants

When complexed with PtAu₂, this ligand yields orange phosphorescence and yellow electroluminescence (λEL = 567 nm) with an EQE of 16.5% [3]. This specific color point may be advantageous for certain niche display or indicator applications where deep red emission is not required, or as a complementary color in multi-emitter white OLED stacks.

Sonogashira Cross-Coupling for Conjugated Materials

The terminal ethynyl group enables efficient incorporation into larger π-conjugated frameworks through Sonogashira coupling . This makes the compound a key intermediate for constructing extended aromatic systems, such as star-shaped triphenylamine derivatives, dendrimers, or porous organic polymers for optoelectronics and sensing.

Application
Selection Property
Validation Focus
Yellow phosphorescent OLED research
Acetylide ligand for PtAg₂ phosphors
Device EQE and EL color coordinate
Donor-acceptor hybrid materials
Electron-donating triarylamine unit
Charge transfer and photoluminescence profile
Orange electroluminescent dopant research
PtAu₂ heterotrinuclear complex formation
EL wavelength and efficiency context
Conjugated material synthesis
Terminal alkyne for Sonogashira coupling
Extended π-conjugation and purity
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